3-Bromo-5-iodopyridin-2-ol
Overview
Description
3-Bromo-5-iodopyridin-2-ol is a halogenated heterocyclic compound with the molecular formula C5H3BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodopyridin-2-ol can be achieved through several methods. One common approach involves the halogenation of pyridin-2-ol. The process typically includes the following steps:
Bromination: Pyridin-2-ol is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodopyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group in the pyridine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Electrophilic Substitution: Bromine (Br2), iodine (I2)
Coupling Reactions: Palladium catalysts (Pd), boronic acids, esters
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
3-Bromo-5-iodopyridin-2-ol has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodopyridin-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of halogen atoms and the hydroxyl group, which can participate in various substitution and coupling reactions . In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridin-3-ol: Similar structure but different positioning of halogen atoms.
2-Bromo-5-iodopyridin-3-amine: Contains an amino group instead of a hydroxyl group.
3-Bromo-5-iodopyridin-4-amine: Contains an amino group at a different position.
Uniqueness
The presence of both halogens and a hydroxyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCOEKKQKHACCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698895 | |
Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637348-81-3 | |
Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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